molecular formula C7H12N4O2 B14744172 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide CAS No. 5468-49-5

5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide

Cat. No.: B14744172
CAS No.: 5468-49-5
M. Wt: 184.20 g/mol
InChI Key: CRHIUVVZMLHZTM-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide typically involves the reaction of 3-methylpyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Formation of 5-Amino-1-(2-carboxyethyl)-3-methylpyrazole-4-carboxamide.

    Reduction: Formation of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor studies.

Medicine: Due to its structural features, it is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
  • 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole

Comparison: Compared to these similar compounds, 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can influence its electronic properties and steric interactions, making it a unique compound for specific applications.

Properties

CAS No.

5468-49-5

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C7H12N4O2/c1-4-5(7(9)13)6(8)11(10-4)2-3-12/h12H,2-3,8H2,1H3,(H2,9,13)

InChI Key

CRHIUVVZMLHZTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)N)N)CCO

Origin of Product

United States

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